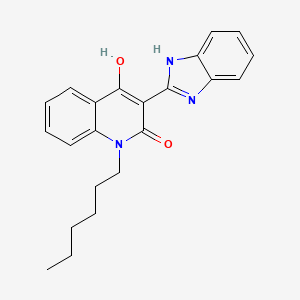![molecular formula C19H30N2OS B6068405 N-[(1-methyl-3-piperidinyl)methyl]-3-(methylthio)-N-(2-phenylethyl)propanamide](/img/structure/B6068405.png)
N-[(1-methyl-3-piperidinyl)methyl]-3-(methylthio)-N-(2-phenylethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-methyl-3-piperidinyl)methyl]-3-(methylthio)-N-(2-phenylethyl)propanamide, also known as S-adenosylmethionine (SAMe), is a naturally occurring compound found in the human body. SAMe is synthesized from the amino acid methionine and plays a crucial role in various biochemical processes in the body, including the synthesis of neurotransmitters, DNA, and proteins. SAMe has been widely studied for its potential therapeutic effects on various health conditions, including depression, osteoarthritis, and liver disease.
作用机制
SAMe exerts its therapeutic effects through various mechanisms of action. SAMe is involved in the synthesis of neurotransmitters, including serotonin, dopamine, and norepinephrine, which play a role in regulating mood. SAMe is also involved in the synthesis of DNA and proteins, which are essential for cellular function. Additionally, SAMe has been shown to have antioxidant and anti-inflammatory properties, which may help protect against cellular damage and reduce inflammation.
Biochemical and Physiological Effects:
SAMe has been shown to have various biochemical and physiological effects in the body. SAMe has been shown to increase levels of neurotransmitters, including serotonin, dopamine, and norepinephrine, which may help regulate mood. SAMe has also been shown to reduce levels of homocysteine, an amino acid that is associated with an increased risk of cardiovascular disease. Additionally, SAMe has been shown to have antioxidant and anti-inflammatory properties, which may help protect against cellular damage and reduce inflammation.
实验室实验的优点和局限性
SAMe has several advantages and limitations for lab experiments. One advantage is that SAMe is a naturally occurring compound found in the human body, which makes it easier to study and potentially safer for human use. Additionally, SAMe has been extensively studied and has a well-established safety profile. However, one limitation is that SAMe can be difficult to synthesize and may be expensive to produce in large quantities. Additionally, SAMe may have variable effects depending on the dose and the specific health condition being studied.
未来方向
There are several future directions for research on SAMe. One area of research is to further investigate the potential therapeutic effects of SAMe on various health conditions, including depression, osteoarthritis, and liver disease. Additionally, research could focus on identifying the optimal dose and duration of SAMe treatment for different health conditions. Another area of research is to investigate the potential mechanisms of action of SAMe, including its effects on neurotransmitters, DNA synthesis, and inflammation. Finally, research could focus on developing new methods for synthesizing SAMe that are more efficient and cost-effective.
合成方法
SAMe can be synthesized through a multi-step process involving the conversion of methionine to S-adenosylhomocysteine (SAH) and subsequently to SAMe. The final step of SAMe synthesis involves the transfer of a methyl group from SAMe to an acceptor molecule, which results in the conversion of SAMe to SAH.
科学研究应用
SAMe has been extensively studied for its potential therapeutic effects on various health conditions. Several studies have suggested that SAMe may be effective in treating depression, with some studies showing that SAMe may be as effective as antidepressant medications. SAMe has also been studied for its potential benefits in treating osteoarthritis, with some studies showing that SAMe may help reduce pain and improve joint function. Additionally, SAMe has been studied for its potential benefits in treating liver disease, with some studies suggesting that SAMe may help improve liver function and reduce inflammation.
属性
IUPAC Name |
N-[(1-methylpiperidin-3-yl)methyl]-3-methylsulfanyl-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2OS/c1-20-12-6-9-18(15-20)16-21(19(22)11-14-23-2)13-10-17-7-4-3-5-8-17/h3-5,7-8,18H,6,9-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTFEVVCMGVUFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CN(CCC2=CC=CC=C2)C(=O)CCSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B6068330.png)
![3-cyclopropyl-5-(2-methoxy-1-naphthyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6068332.png)


![2-[1-isopropyl-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6068352.png)


![N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6068379.png)
![N-[2-methyl-3-({methyl[1-(1,3-thiazol-2-yl)ethyl]amino}carbonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B6068381.png)

![dimethyl 5-{[5-(4-chlorophenyl)-2-furoyl]amino}isophthalate](/img/structure/B6068398.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylcyclopropanecarboxamide](/img/structure/B6068402.png)
![3-({[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B6068413.png)
![benzyl 7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6068420.png)